(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde
CAS No.: 1391068-17-9
Cat. No.: VC0131693
Molecular Formula: C21H25NO4
Molecular Weight: 355.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391068-17-9 |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 355.434 |
| IUPAC Name | tert-butyl N-[(1S)-3-oxo-1-(4-phenylmethoxyphenyl)propyl]carbamate |
| Standard InChI | InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-19(13-14-23)17-9-11-18(12-10-17)25-15-16-7-5-4-6-8-16/h4-12,14,19H,13,15H2,1-3H3,(H,22,24)/t19-/m0/s1 |
| Standard InChI Key | CIYSXAMDUAWENL-IBGZPJMESA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
The compound (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde represents a chiral molecule with significant structural complexity. Its official IUPAC name is tert-butyl N-[(1S)-3-oxo-1-(4-phenylmethoxyphenyl)propyl]carbamate, which provides insight into its fundamental structural components. The molecule contains several key functional groups that contribute to its chemical reactivity and applications in organic synthesis. These include a Boc-protected amino group, a benzyloxy moiety attached to a phenyl ring, and an aldehyde functional group that offers versatile chemical reactivity.
The compound features a defined stereochemistry at the beta-carbon position, specifically the (S) configuration, which is critical for its biological activity and synthetic utility. This stereochemical designation is reflected in both its common name (betaS) and IUPAC nomenclature (1S). The presence of this chiral center makes the compound valuable in stereoselective synthesis applications.
Physical and Chemical Properties
The fundamental physical and chemical properties of (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1391068-17-9 |
| Molecular Formula | C₂₁H₂₅NO₄ |
| Molecular Weight | 355.434 g/mol |
| IUPAC Name | tert-butyl N-[(1S)-3-oxo-1-(4-phenylmethoxyphenyl)propyl]carbamate |
| InChI | InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-19(13-14-23)17-9-11-18(12-10-17)25-15-16-7-5-4-6-8-16/h4-12,14,19H,13,15H2,1-3H3,(H,22,24)/t19-/m0/s1 |
| InChIKey | CIYSXAMDUAWENL-IBGZPJMESA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
| Storage Conditions | Not specified in available data |
This compound contains multiple functional groups that define its chemical behavior. The aldehyde group (-CHO) is typically reactive and can participate in various condensation reactions. The Boc-protected amino group provides a protected nitrogen functionality that can be deprotected under acidic conditions to reveal a primary amine. The benzyloxy group functions as a protecting group for the phenolic oxygen and can be removed through catalytic hydrogenation.
Structural Features and Reactivity
The reactivity of (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde is largely determined by its functional groups. The aldehyde group is susceptible to nucleophilic addition reactions and can undergo oxidation to form carboxylic acids or reduction to form alcohols. This reactivity makes the compound particularly useful as a building block in organic synthesis.
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionality. This group is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid. The Boc group's presence allows for selective reactions at other parts of the molecule while protecting the amino group from unwanted side reactions.
The benzyloxy group attached to the phenyl ring functions as a protecting group for the phenolic oxygen. This group is stable under many reaction conditions but can be selectively removed by catalytic hydrogenation using palladium catalysts. This selective deprotection strategy allows for further functionalization of the molecule at specific sites.
Stereochemistry and Conformation
The stereochemistry of (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde is a critical aspect of its structure and function. The compound possesses an (S) configuration at the beta-carbon position, which is adjacent to the carbonyl group. This stereochemical feature is important for the compound's potential biological activity and its applications in stereoselective synthesis.
Applications and Uses
(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde is primarily used for research purposes in chemical synthesis and drug development. The compound's complex structure with multiple functional groups makes it valuable as a building block in the synthesis of more complex molecular structures.
Analytical Characterization
The analytical characterization of (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde can be performed using various spectroscopic and chromatographic techniques. The compound can be identified and characterized based on its spectral properties and physical data.
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly useful for confirming the structure of this compound. The presence of aromatic protons from the benzyloxy and phenyl groups, the aldehyde proton, and the protons adjacent to the nitrogen would give characteristic signals in the ¹H NMR spectrum. Similarly, ¹³C NMR would show characteristic signals for the carbonyl carbons, aromatic carbons, and the chiral carbon bearing the amino group.
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound, which could be used for its identification and purity assessment. The molecular ion peak would be expected at m/z 355, corresponding to the molecular weight of the compound.
Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl groups (both the aldehyde and carbamate), the aromatic rings, and the N-H bond of the carbamate.
Chemical Identifiers
The compound can be uniquely identified using various chemical identifiers:
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PubChem Compound ID: 71314454
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Standard InChIKey: CIYSXAMDUAWENL-IBGZPJMESA-N
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CAS Registry Number: 1391068-17-9
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